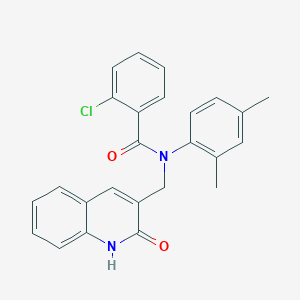
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)cyclohexanecarboxamide, also known as CQ-10, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CQ-10 is a quinoline derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)cyclohexanecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)cyclohexanecarboxamide has been found to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been shown to activate the Nrf2 pathway, which regulates the expression of antioxidant enzymes.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)cyclohexanecarboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species, which contribute to oxidative stress and inflammation. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)cyclohexanecarboxamide has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)cyclohexanecarboxamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, its low bioavailability and poor pharmacokinetic properties limit its use in vivo. Furthermore, the lack of standardized protocols for its administration and dosing makes it difficult to compare results across studies.
Direcciones Futuras
Future research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)cyclohexanecarboxamide could focus on improving its pharmacokinetic properties to increase its bioavailability and efficacy in vivo. Additionally, further studies could investigate its potential use in combination with other drugs or therapies for the treatment of neurodegenerative diseases and cancer. The development of standardized protocols for its administration and dosing could also facilitate the comparison of results across studies.
Conclusion:
In conclusion, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)cyclohexanecarboxamide is a promising compound that has been extensively studied for its potential therapeutic applications. Its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated in detail. Future research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)cyclohexanecarboxamide could lead to the development of new treatments for neurodegenerative diseases and cancer.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)cyclohexanecarboxamide has been achieved through different methods, including the reaction of 2-hydroxy-7-methylquinoline with o-tolylcyclohexanecarboxylic acid chloride in the presence of a base, and the reaction of 2-hydroxy-7-methylquinoline with o-tolylcyclohexanecarboxamide in the presence of a coupling reagent. These methods have been optimized to obtain high yields of pure N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)cyclohexanecarboxamide.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)cyclohexanecarboxamide has been studied for its potential therapeutic applications in various scientific research fields. It has been found to possess anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(o-tolyl)cyclohexanecarboxamide has also been investigated for its anticancer properties, as it has been found to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c1-17-12-13-20-15-21(24(28)26-22(20)14-17)16-27(23-11-7-6-8-18(23)2)25(29)19-9-4-3-5-10-19/h6-8,11-15,19H,3-5,9-10,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNQGFXVPKYHLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3C)C(=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

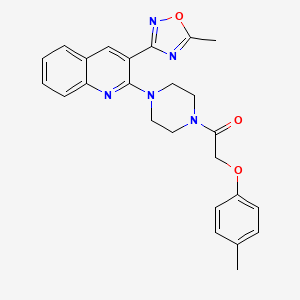




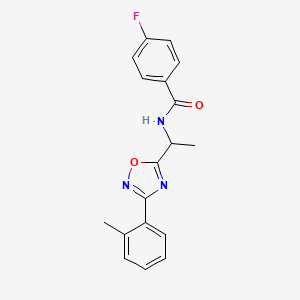
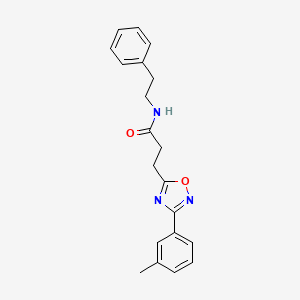
![N-(3-acetamidophenyl)-8-bromo-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7693453.png)
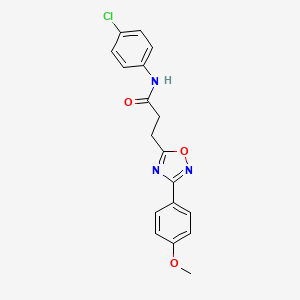

![N-[[4-(2-Amino-2-oxoethoxy)phenyl]methylideneamino]-2-hydroxyacetamide](/img/structure/B7693471.png)
